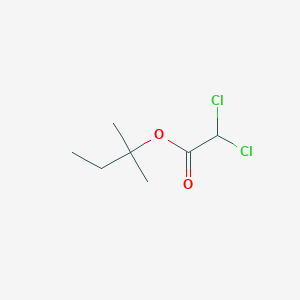
Acetic acid, dichloro, 1,1-dimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, dichloro, 1,1-dimethylpropyl ester: is a chemical compound with the molecular formula C7H12Cl2O2 and a molecular weight of 199.075 . It is an ester derivative of acetic acid, characterized by the presence of two chlorine atoms and a 1,1-dimethylpropyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, dichloro, 1,1-dimethylpropyl ester typically involves the esterification of acetic acid with dichloro-1,1-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Acetic acid, dichloro, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield acetic acid and dichloro-1,1-dimethylpropanol.
Substitution Reactions: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Acetic acid and dichloro-1,1-dimethylpropanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetic acid, dichloro, 1,1-dimethylpropyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine:
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of acetic acid, dichloro, 1,1-dimethylpropyl ester involves its reactivity as an ester and the presence of chlorine atoms. The ester group can undergo hydrolysis, while the chlorine atoms can participate in substitution reactions. These reactions are facilitated by the molecular structure and the presence of reactive sites .
Comparison with Similar Compounds
- Acetic acid, dichloro-, methyl ester
- Acetic acid, 1,1-dimethylethyl ester
- Acetic acid, chloro-, 1,1-dimethylethyl ester
Comparison: Acetic acid, dichloro, 1,1-dimethylpropyl ester is unique due to the presence of two chlorine atoms and a 1,1-dimethylpropyl group. This structural feature imparts distinct reactivity and properties compared to other similar esters. For example, the dichloro substitution enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
90380-53-3 |
|---|---|
Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
2-methylbutan-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C7H12Cl2O2/c1-4-7(2,3)11-6(10)5(8)9/h5H,4H2,1-3H3 |
InChI Key |
LNEQKJQITSWMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















